molecular formula C7H5F3N4 B12814682 7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine

7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B12814682
M. Wt: 202.14 g/mol
InChI Key: GDVPGHQNMGMUCR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features both an imidazole and pyridine ring fused together with a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-nitropyridine-2-amine with trifluoromethyl-containing reagents can lead to the formation of the desired imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group and a pyridine ring.

    Trifluoromethylpyridines: A class of compounds with similar structural motifs and applications.

Uniqueness

7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine is unique due to its fused imidazole-pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

7-(trifluoromethyl)-3H-imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)3-1-12-6(11)5-4(3)13-2-14-5/h1-2H,(H2,11,12)(H,13,14)

InChI Key

GDVPGHQNMGMUCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N1)N)NC=N2)C(F)(F)F

Origin of Product

United States

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